2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
Description
2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone (molecular formula: C₁₂H₂₃ClN₂O, molar mass: 246.78 g/mol) is a chloroethanone derivative featuring a pyrrolidine ring substituted with an isopropyl-methyl-aminomethyl group . This compound is structurally characterized by its reactive α-chloroketone moiety, which facilitates nucleophilic substitution reactions, and a tertiary amine-containing pyrrolidine scaffold, which may enhance lipophilicity and influence pharmacokinetic properties .
Properties
IUPAC Name |
2-chloro-1-[2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O/c1-9(2)13(3)8-10-5-4-6-14(10)11(15)7-12/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYDNXNOTQJZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCCN1C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201139557 | |
| Record name | Ethanone, 2-chloro-1-[2-[[methyl(1-methylethyl)amino]methyl]-1-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201139557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353958-64-1 | |
| Record name | Ethanone, 2-chloro-1-[2-[[methyl(1-methylethyl)amino]methyl]-1-pyrrolidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353958-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-chloro-1-[2-[[methyl(1-methylethyl)amino]methyl]-1-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201139557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone, with the molecular formula C10H19ClN2O, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro substituent and a pyrrolidine moiety, which are critical for its biological interactions. The structural formula can be represented as follows:
Key Features
| Property | Value |
|---|---|
| Molecular Weight | 202.73 g/mol |
| CAS Number | 1353964-15-4 |
| Chemical Class | Substituted ethanones |
| Solubility | Soluble in organic solvents |
Pharmacological Potential
Preliminary studies indicate that this compound exhibits various biological activities:
- Antimicrobial Activity : Research suggests that compounds with similar structures show effectiveness against a range of bacterial and fungal pathogens.
- CNS Activity : The presence of the pyrrolidine ring is associated with neuroactive properties, potentially influencing neurotransmitter systems.
- Anticancer Properties : Analogous compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
The biological activity of this compound may be attributed to its interaction with specific molecular targets, including enzymes involved in metabolic pathways and receptors in the central nervous system. Interaction studies are essential for elucidating these mechanisms.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- N-Alkylation of Pyrrolidine Derivatives : Utilizing chloroacetone as a starting material.
- Substitution Reactions : Employing nucleophilic substitution techniques to introduce the isopropyl-methyl-amino group.
Study 1: Antimicrobial Activity Evaluation
In a study evaluating antimicrobial properties, derivatives of substituted ethanones were tested against various pathogens. The results indicated that compounds similar to this compound showed promising activity against Staphylococcus aureus and Escherichia coli .
Study 2: CNS Effects
Research published in pharmacological journals highlighted the potential of pyrrolidine derivatives in modulating neurotransmitter systems. The study found that certain analogs could enhance serotonin levels, suggesting an antidepressant-like effect .
Study 3: Anticancer Activity
A patent application detailed the use of related compounds for treating non-small-cell lung carcinoma (NSCLC). The research indicated that these compounds could act as alkylating agents, targeting DNA and inhibiting tumor growth effectively .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Chloroethanone Derivatives
Notes:
- *The pyrrolidine scaffold in the target compound is common in CNS-targeting drugs due to its ability to cross the blood-brain barrier .
- Structural analogs with aryl groups (e.g., chlorophenyl, fluorenyl) exhibit therapeutic activity via receptor binding or enzyme inhibition .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
| Property | Target Compound | (S)-2-Chloro-1-(3-chlorophenyl)ethanol | 1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone |
|---|---|---|---|
| Molecular Weight (g/mol) | 246.78 | 197.05 | ~250–300 |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~2.8 | ~1.5–3.0 |
| Solubility | Low in water | Moderate in polar solvents | Variable (depends on aryl substituents) |
| Stability | Reactive α-chloroketone | Stable alcohol derivative | Stable under anhydrous conditions |
Key Observations :
- Chloroethanones are generally reactive; stability is influenced by substituents (e.g., ethanol derivatives in are more stable) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
